molecular formula C7H6ClNO2 B3302520 3-Chloro-5-hydroxybenzamide CAS No. 917388-33-1

3-Chloro-5-hydroxybenzamide

Cat. No. B3302520
CAS RN: 917388-33-1
M. Wt: 171.58 g/mol
InChI Key: ILYOXYCUUMEOFA-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxybenzamide is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 . This compound is an intermediate in the preparation of aminoacetamide acyl guanidines, which are β-secretase (BACE) inhibitors useful in the treatment of neurological disorders .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-hydroxybenzamide consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and an amide group . The exact spatial arrangement of these substituents can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

3-Chloro-5-hydroxybenzamide is a white to light brown solid . It has a molecular weight of 171.58 and a molecular formula of C7H6ClNO2 . Further physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.

Safety and Hazards

3-Chloro-5-hydroxybenzamide is considered toxic and may cause harm if swallowed . It can also cause skin and eye irritation . Prolonged exposure may result in serious damage to health . There is a possible risk of impaired fertility and harm to the unborn child . Appropriate safety measures, including the use of personal protective equipment, should be taken when handling this compound .

Future Directions

The future directions for research on 3-Chloro-5-hydroxybenzamide could include further exploration of its potential as a precursor for the synthesis of BACE inhibitors, which could have applications in the treatment of neurological disorders such as Alzheimer’s disease . Additionally, studies could be conducted to fully characterize its physical and chemical properties and to investigate its reactivity and potential uses in other chemical reactions.

properties

IUPAC Name

3-chloro-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYOXYCUUMEOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-hydroxybenzamide

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-5-hydroxybenzoic acid (3.22 mmol), oxalyl chloride (6.5 mmol) and catalytic amount of DMF in DCM was heated at reflux for 2 hrs. (bath temperature at 60° C.). Solvent was evaporated in vacuo and the residue was dissolved in 1,4-dioxane. NH3 (0.5 M in 1,4-dioxane, 1.5 eq.) and DIEA (1.5 eq.) were added and the reaction mixture was stirred at RT overnight. The reaction mixture was transferred to a pressure vessel, followed by the addition of 1 mL of 6 M NH3 in MeOH. The pressure vessel was sealed and heated at 90° C. for 2 hrs. The solvents were evaporated to give a crude product, which was purified by chromatography over silica gel (EtOAc) to yield 0.51 g (57%, theoretical yield 0.896 g) of 3-chloro-5-hydroxybenzamide. LCMS (Cond. A) RT 1.05 min., MH+ 172. 1H NMR (500 MHz, CD3OD) δ 7.31 (t, J=1.7 Hz, 1 H), 7.19 (t, J=1.8 Hz, 1 H), 6.94 (t, J=2.1 Hz, 1 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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